1H-Imidazole, 4,5-dichloro-1-(chloromethyl)-
Overview
Description
1H-Imidazole, 4,5-dichloro-1-(chloromethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a chloromethyl group at the 1 position. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4,5-dichloro-1-(chloromethyl)- typically involves the chlorination of imidazole derivatives. One common method includes the reaction of 4,5-dichloroimidazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 4,5-dichloro-1-(chloromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Various substituted imidazole derivatives.
Oxidation Reactions: Imidazole N-oxides.
Reduction Reactions: Methyl-substituted imidazoles.
Scientific Research Applications
1H-Imidazole, 4,5-dichloro-1-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-dichloro-1-(chloromethyl)- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways, making it a versatile tool in research and therapeutic applications .
Comparison with Similar Compounds
4,5-Dichloroimidazole: Lacks the chloromethyl group but shares similar chemical properties.
1-Methyl-4,5-dichloroimidazole: Contains a methyl group instead of a chloromethyl group.
4,5-Dibromo-1-(chloromethyl)imidazole: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 1H-Imidazole, 4,5-dichloro-1-(chloromethyl)- is unique due to the presence of both chlorine atoms and a chloromethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
4,5-dichloro-1-(chloromethyl)imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N2/c5-1-9-2-8-3(6)4(9)7/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLXQCZZLGBDKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CCl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559909 | |
Record name | 4,5-Dichloro-1-(chloromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119552-44-2 | |
Record name | 4,5-Dichloro-1-(chloromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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